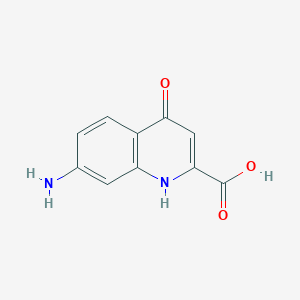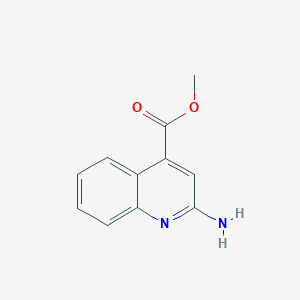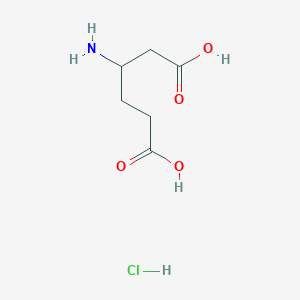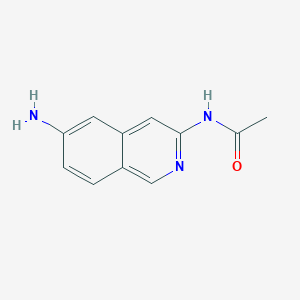
Isoquinoline, 3,3-diethyl-3,4-dihydro-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines. This compound is characterized by the presence of two ethyl groups and one methyl group attached to the isoquinoline core. Dihydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One common method is the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.
Industrial Production Methods
Industrial production of 3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as metal-free visible-light-catalyzed synthesis, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Iminium salts.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated derivatives.
科学的研究の応用
3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinoline: Similar structure but with methyl groups instead of ethyl groups.
3,3-Pentamethylene-3,4-dihydroisoquinoline: Contains a pentamethylene group instead of ethyl groups.
3-Methyl-3,4-dihydroisoquinoline: Lacks the additional ethyl groups.
Uniqueness
3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved pharmacological properties.
特性
CAS番号 |
88960-56-9 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC名 |
3,3-diethyl-1-methyl-4H-isoquinoline |
InChI |
InChI=1S/C14H19N/c1-4-14(5-2)10-12-8-6-7-9-13(12)11(3)15-14/h6-9H,4-5,10H2,1-3H3 |
InChIキー |
JRWSGQMYHCCVGH-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC2=CC=CC=C2C(=N1)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)
![2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11899733.png)








![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)
